1H-Pyrazole-1-carboxamidine hydrochloride
Overview
Description
1H-Pyrazole-1-carboxamidine hydrochloride is a heterocyclic compound widely used in organic synthesis. It is a pyrazole derivative and forms the core structure of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs . This compound is known for its versatility in chemical reactions and its significant role in drug synthesis studies .
Mechanism of Action
Target of Action
It’s known that the pyrazole ring, a key component of this compound, forms the core of various nonsteroidal anti-inflammatory drugs (nsaids) and antihypertensive drugs .
Biochemical Pathways
The compound is widely used in drug synthesis studies . It has been used in the preparation of guanidylated hollow fiber membranes, guanylation of amines, and in peptide synthesis . It has also been used in the synthesis of bis-guanidinium-cholesterol derivatives .
Biochemical Analysis
Biochemical Properties
1H-Pyrazole-1-carboxamidine hydrochloride is a reagent used for chemically specific guanylation of sterically unhindered primary and secondary aliphatic amines in an efficient manner under mild conditions . It interacts with various enzymes and proteins to facilitate these biochemical reactions . The nature of these interactions is largely dependent on the specific biochemical context and the other biomolecules involved .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the biochemical environment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms of action are dependent on the biochemical context and the specific biomolecules involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
1H-Pyrazole-1-carboxamidine hydrochloride can be synthesized through several methods:
Reaction of Pyrazole and Cyanamide: This method involves mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture.
Reaction of Aminoguanidine Carbonate and 1,1,3,3-Tetramethoxypropane: This one-step reaction involves cyclization to form the desired compound.
Reaction of Imidazole and Cyanamide: Another one-step reaction that yields this compound.
Chemical Reactions Analysis
1H-Pyrazole-1-carboxamidine hydrochloride undergoes various chemical reactions, including:
Guanylation of Amines: This reaction involves the conversion of amines into guanidines using this compound as a reagent.
Peptide Synthesis: It is used in the synthesis of peptides by facilitating the formation of guanidylated peptides.
Synthesis of Bis-guanidinium-cholesterol Derivatives: This reaction involves the formation of cholesterol derivatives bearing guanidinium groups.
Scientific Research Applications
1H-Pyrazole-1-carboxamidine hydrochloride has numerous applications in scientific research:
Comparison with Similar Compounds
1H-Pyrazole-1-carboxamidine hydrochloride can be compared with other similar compounds such as:
1-Amidinopyrazole hydrochloride:
N,N′-Di-Boc-1H-pyrazole-1-carboxamidine: This compound is used in similar guanylation reactions and peptide synthesis.
3,5-Dimethyl-1-pyrazolylformaminidium nitrate: Another pyrazole derivative used in organic synthesis.
This compound stands out due to its wide range of applications in drug synthesis, biological studies, and industrial processes, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
pyrazole-1-carboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.ClH/c5-4(6)8-3-1-2-7-8;/h1-3H,(H3,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZRMBCLZMEYEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046517 | |
Record name | Praxadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4023-02-3 | |
Record name | 1H-Pyrazole-1-carboxamidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4023-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole-1-carboxamidine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004023023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Praxadine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrazole-1-carboxamidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.786 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Pyrazole-1-carboximidamide, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Praxadine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9X3PXT9NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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